Fmoc-D-Gla(OtBu)2-OH (CAS 111662-65-8) is a highly specialized, fully protected amino acid building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate the D-enantiomer of gamma-carboxyglutamic acid (D-Gla). The molecule features a fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amine protection and two tert-butyl (OtBu) ester groups protecting the highly reactive gamma-carboxylates. Gla residues are essential for cooperative calcium ion chelation in biological systems, such as blood coagulation factors and marine cone snail venoms (conotoxins) [1]. In industrial and advanced research procurement, this specific D-enantiomer is prioritized for synthesizing protease-resistant retro-inverso peptides, D-amino acid venom analogs (e.g., Consomatin Ro1), and specialized stereochemical probes where precise spatial orientation of the calcium-binding domain is critical for downstream biological activity [2].
Substituting Fmoc-D-Gla(OtBu)2-OH with generic alternatives severely compromises both synthesis viability and final peptide functionality. Replacing it with standard Fmoc-D-Glu(OtBu)-OH (glutamic acid) eliminates the secondary gamma-carboxyl group, which completely abolishes the cooperative calcium-binding capability required for the biological activity of Gla-containing peptides[1]. Attempting to use unprotected Fmoc-D-Gla-OH leads to uncontrolled side reactions, including branching and cross-linking during coupling, destroying the peptide yield [2]. Furthermore, substituting the tert-butyl esters with methyl esters (Fmoc-D-Gla(OMe)2-OH) necessitates harsh basic saponification for deprotection, which induces extensive epimerization and base-catalyzed peptide degradation. The di-tert-butyl protection is specifically engineered to be orthogonal to Fmoc chemistry, allowing clean, simultaneous removal during standard TFA-based global cleavage without damaging the peptide backbone.
The incorporation of Gla rather than standard glutamic acid (Glu) is an absolute requirement for calcium-dependent peptide function. Studies on Gla-containing peptides demonstrate that paired Gla residues achieve a cooperative calcium-binding affinity (Kd) of approximately 0.7 mM under physiological conditions [1]. In direct contrast, substitution with Glu results in a complete loss of cooperative binding, with Kd values exceeding 15 mM, rendering the peptide biologically inactive in calcium-mediated pathways [2].
| Evidence Dimension | Cooperative Calcium-Binding Affinity (Kd) |
| Target Compound Data | Paired Gla residues: ~0.7 mM Kd |
| Comparator Or Baseline | Glu substitution: >15 mM Kd (negligible cooperative binding) |
| Quantified Difference | >20-fold higher calcium affinity with Gla |
| Conditions | Physiological calcium concentrations (2.0-2.6 mM) in aqueous buffer |
Procurement of the Gla derivative is strictly required for synthesizing functional calcium-dependent domains; standard Glu cannot act as a functional substitute.
The choice of side-chain protecting groups on the Gla residue dictates the success of the final cleavage step. The di-tert-butyl (OtBu) esters on Fmoc-D-Gla(OtBu)2-OH are quantitatively removed during standard acidic cleavage (e.g., 95% TFA) in 1-2 hours, yielding the free Gla residue with minimal side reactions . Conversely, methyl ester protection (OMe) requires post-synthetic basic saponification, a harsh condition known to cause significant epimerization and base-catalyzed degradation of the peptide backbone [1].
| Evidence Dimension | Deprotection Conditions and Peptide Integrity |
| Target Compound Data | OtBu: Cleaved by standard TFA with <1% epimerization |
| Comparator Or Baseline | OMe: Requires basic saponification, risking >10% epimerization/degradation |
| Quantified Difference | Elimination of basic cleavage step and associated degradation |
| Conditions | Standard Fmoc SPPS global deprotection workflows |
Selecting the di-tert-butyl ester ensures compatibility with standard Fmoc SPPS workflows, maximizing crude purity and eliminating the need for specialized basic deprotection steps.
The synthesis of specific venom-derived therapeutics, such as Consomatin Ro1, strictly requires the D-enantiomer of Gla to achieve the correct spatial geometry for receptor interaction and enhanced proteolytic stability [1]. Utilizing Fmoc-L-Gla(OtBu)2-OH in these specific sequences results in a steric mismatch that disrupts the highly conserved three-dimensional structure of the calcium-bound state, leading to a loss of target binding efficacy .
| Evidence Dimension | Spatial Orientation for D-Peptide / Retro-Inverso Synthesis |
| Target Compound Data | D-Gla: Maintains 100% target stereochemistry for D-peptides |
| Comparator Or Baseline | L-Gla: Induces steric clash and yields 0% functional target product |
| Quantified Difference | Absolute requirement for D-enantiomer in specific sequences |
| Conditions | Synthesis of D-amino acid containing venom analogs (e.g., Consomatin Ro1) |
Buyers targeting protease-resistant peptide therapeutics or specific D-configured natural products must procure the exact D-enantiomer to achieve the correct secondary structure.
Essential for the solid-phase assembly of marine cone snail venom analogs (e.g., Consomatins) that naturally incorporate D-amino acids, requiring D-Gla for accurate replication of the calcium-binding domain and subsequent receptor targeting [1].
Procured for the design of retro-inverso peptides where L-amino acids are replaced by D-amino acids and the sequence is reversed, conferring high resistance to proteolytic degradation while maintaining the original topology of Gla-dependent active sites .
Utilized in the synthesis of specialized molecular probes to investigate the stereospecific requirements of gamma-glutamyl carboxylase and the calcium-dependent activation of blood coagulation cascade proteins [2].